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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzyl alcohol

Cat. No.: B056105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-
Trifluorobenzyl alcohol (CAS No: 114152-19-1), a key fluorinated building block in synthetic

chemistry. The document details expected and reported data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

presented in a structured format for clarity and comparative analysis. Detailed, representative

experimental protocols are also provided.

Chemical Structure and Properties
IUPAC Name: (2,3,6-trifluorophenyl)methanol

Molecular Formula: C₇H₅F₃O

Molecular Weight: 162.11 g/mol
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Structure: 

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 2,3,6-
Trifluorobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 2,3,6-Trifluorobenzyl alcohol are not widely available

in public databases, the following tables present predicted chemical shifts and coupling

patterns based on analyses of structurally similar fluorinated aromatic compounds. These

estimations are crucial for the identification and structural confirmation of this molecule.

Table 1: Predicted ¹H-NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~ 7.0 - 7.3 m 1H
Aromatic CH
(H-5)

Complex
multiplet due
to coupling
with H-4 and F-
6.

~ 6.8 - 7.0 m 1H
Aromatic CH (H-

4)

Complex

multiplet due to

coupling with H-5

and F-3, F-2.

~ 4.8 s or d 2H CH₂

Methylene

protons. May

show slight

coupling to the

hydroxyl proton

or F-6.

| Variable | br s | 1H | OH | Chemical shift is concentration-dependent. |

Table 2: Predicted ¹³C-NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
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Chemical Shift (δ, ppm) Assignment Notes

~ 150 - 160 C-F (C-2, C-3, C-6)

Three distinct signals
expected, each showing
large C-F coupling
constants.

~ 120 - 130 C-CH₂ (C-1)

Quaternary carbon, likely a

complex multiplet due to

coupling with adjacent fluorine

atoms.

~ 110 - 125 C-H (C-4, C-5)

Two signals expected, showing

smaller C-F coupling

constants.

| ~ 55 - 65 | CH₂ | Methylene carbon, may show coupling to adjacent fluorine (e.g., ³JCF). |

Table 3: Predicted ¹⁹F-NMR Data (Solvent: CDCl₃, Reference: CFCl₃ at 0 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Assignment Notes

-110 to -125 m F-2

Expected to be a
multiplet due to
coupling with F-3
and H-4.

-135 to -150 m F-6

Expected to be a

multiplet due to

coupling with F-2 and

H-5.

| -155 to -170 | m | F-3 | Expected to be a multiplet due to coupling with F-2 and H-4. |

Infrared (IR) Spectroscopy
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The ATR-IR spectrum has been reported for this compound.[1][2] The table below lists the

characteristic absorption bands expected for its functional groups.

Table 4: Expected ATR-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad, Medium O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic CH₂)

1600 - 1450 Medium-Strong C=C stretch (aromatic ring)

1300 - 1000 Strong C-F stretch

| 1200 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry data from a GC-MS analysis indicates a molecular

ion and several key fragments.[1]

Table 5: Key Mass Spectrometry Fragments (EI)

m/z Proposed Fragment Notes

162 [C₇H₅F₃O]⁺• Molecular Ion (M⁺•)

141 [C₇H₄F₂O]⁺ Loss of HF from M⁺•

116 [C₆H₃F₂]⁺ Loss of CH₂O and F• from M⁺•

| 113 | [C₅H₂F₃]⁺ | Further fragmentation of the aromatic ring. |

Experimental Protocols
The following sections describe typical experimental protocols for acquiring the spectroscopic

data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2,3,6-Trifluorobenzyl alcohol (5-10 mg) is dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

¹H-NMR: Spectra are acquired at 400 MHz. A standard pulse sequence (e.g., zg30) is used

with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4

seconds. Typically, 16 scans are co-added.

¹³C-NMR: Spectra are acquired at 101 MHz using a proton-decoupled pulse sequence (e.g.,

zgpg30). A relaxation delay of 2.0 seconds is used, and approximately 1024 scans are

accumulated.

¹⁹F-NMR: Spectra are acquired at 376 MHz. A standard pulse sequence is used with proton

decoupling. Chemical shifts are referenced externally to CFCl₃.

Attenuated Total Reflectance Infrared (ATR-IR)
Spectroscopy
The IR spectrum is recorded on a solid sample without any preparation.

Instrumentation: Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR

accessory (or equivalent).[1]

Procedure:

A background spectrum of the clean, empty ATR crystal is recorded.

A small amount of solid 2,3,6-Trifluorobenzyl alcohol is placed directly onto the ATR

crystal.

The sample is pressed firmly against the crystal using the built-in pressure clamp to

ensure good contact.
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The sample spectrum is acquired. Typically, 32 scans are co-added at a resolution of 4

cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the analyte is prepared for analysis.

Instrumentation: Agilent GC-MS system (or equivalent) with a mass selective detector

operating in electron ionization (EI) mode.

Sample Preparation: A 1 mg/mL solution of 2,3,6-Trifluorobenzyl alcohol is prepared in

dichloromethane or ethyl acetate.

GC Parameters:

Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Carrier Gas: Helium, constant flow rate of 1 mL/min.

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a

rate of 10 °C/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 400.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a pure chemical compound such as 2,3,6-Trifluorobenzyl alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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